molecular formula C15H28N2O5 B13993295 tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

Cat. No.: B13993295
M. Wt: 316.39 g/mol
InChI Key: NJMJZMDADFYIBV-OAHLLOKOSA-N
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Description

tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the protection of the amine group on the pyrrolidine ring using a tert-butoxycarbonyl (Boc) protecting group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives.

Scientific Research Applications

tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O5/c1-13(2,3)21-11(19)16-15(10-18)7-8-17(9-15)12(20)22-14(4,5)6/h18H,7-10H2,1-6H3,(H,16,19)/t15-/m1/s1

InChI Key

NJMJZMDADFYIBV-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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